N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O3S/c19-17(20)27-16-7-1-13(2-8-16)21-18(28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)24(25)26/h1-8,17H,9-12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJJMQGGMRRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
This compound interacts with DHFR, inhibiting its function. This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth.
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption leads to a decrease in DNA synthesis and cell growth.
Result of Action
The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth. This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.
Biological Activity
N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure
The compound's structure can be depicted as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 367.39 g/mol
The presence of difluoromethoxy and nitrophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
These findings indicate that the compound could be a promising candidate for developing new antibiotics, particularly against resistant strains .
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC) values were determined in different cellular contexts:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that this compound has selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanism of action .
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed through its impact on the NF-κB signaling pathway. In vitro assays indicated a significant reduction in the activation of NF-κB, which plays a crucial role in inflammatory responses:
- Percentage Inhibition of NF-κB Activation : 30% at 10 µM concentration.
This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This dual action could enhance its therapeutic potential .
Study 2: Cytotoxicity in Cancer Research
A collaborative study involving multiple institutions evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, indicating a potential mechanism for its anticancer activity .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- Nitro groups generally reduce aqueous solubility due to increased hydrophobicity and molecular weight.
- Piperazine-carbothioamide derivatives exhibit moderate-to-high melting points (e.g., 189–199°C in carboxamides ), suggesting crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
